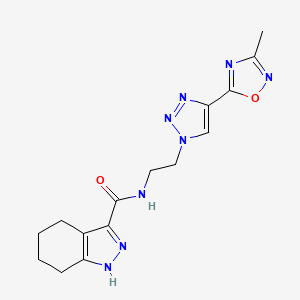

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several notable functional groups, including a 1,2,4-oxadiazole, a 1H-1,2,3-triazole, and an indazole . These groups are often found in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The presence of multiple heterocycles in the compound suggests that it could have interesting electronic properties. The 1,2,4-oxadiazole and 1H-1,2,3-triazole groups can act as hydrogen bond acceptors, which could influence its interactions with other molecules .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing 1,2,4-oxadiazole and 1H-1,2,3-triazole groups are often involved in nucleophilic substitution or addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of multiple nitrogen atoms and the potential for hydrogen bonding might make this compound polar. Its solubility would depend on the specific substituents present .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

The development of hybrid molecules that contain various moieties, including 1,2,4-triazoles and 1,2,4-oxadiazoles, has been explored for their potential biological activities. For instance, compounds containing 1,2,4-triazole and 1,3,4-oxadiazole groups have been synthesized and evaluated for antimicrobial activities against a range of microorganisms. These studies highlight the antimicrobial potential of such compounds, suggesting avenues for further research into their use as therapeutic agents (Basoğlu et al., 2013).

Additionally, the synthesis of new compounds with 1,2,4-oxadiazole and 1,2,4-triazole derivatives has been linked to potential antimicrobial and antileukemic activities. The approach to synthesize these compounds involves innovative chemical reactions that contribute to the field of medicinal chemistry, offering insights into the design of new drugs with enhanced efficacy and specificity (Shealy & O'dell, 1971).

Potential Applications in Material Science

- Research into the synthesis of energetic materials has led to the development of compounds incorporating 1,2,4-oxadiazole and triazole rings, showcasing their potential in creating insensitive energetic materials. These findings suggest that such compounds could be used in various applications requiring materials with high energy content and stability, paving the way for advancements in material sciences (Yu et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been used in the development of novel drug molecules .

Mode of Action

1,2,4-oxadiazole derivatives have been shown to interact with various biological targets, leading to changes in their function . The specific interactions and resulting changes would depend on the exact structure of the derivative and the target it interacts with.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to affect various biochemical pathways due to their broad spectrum of biological activities . The downstream effects would depend on the specific pathways affected.

Pharmacokinetics

It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This could potentially impact the bioavailability of the compound.

Result of Action

1,2,4-oxadiazole derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, and nematocidal activities . The specific effects would depend on the exact structure of the derivative and the biological target it interacts with.

Eigenschaften

IUPAC Name |

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N8O2/c1-9-17-15(25-21-9)12-8-23(22-19-12)7-6-16-14(24)13-10-4-2-3-5-11(10)18-20-13/h8H,2-7H2,1H3,(H,16,24)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOBGCVLHVJQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=NNC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2467391.png)

![(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2467393.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B2467395.png)

![diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2467397.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2467404.png)

![2-Chloro-N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2467409.png)

![2-(4-chlorophenoxy)-2-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide](/img/structure/B2467411.png)